
4-(2,2,2-Trifluoroacetamido)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including pyridine-based ones, have been widely recognized for their utility as versatile synthetic intermediates due to their unique electronic properties and reactivity. These compounds serve as key intermediates in the synthesis of various organic molecules and have applications in metal complex formation, catalyst design, and asymmetric synthesis. Their role in facilitating diverse chemical transformations highlights their potential in advancing organic synthetic methodologies, potentially including the synthesis or functionalization of compounds like 4-(2,2,2-Trifluoroacetamido)pyridine 1-oxide (Li et al., 2019).
Medicinal Chemistry and Drug Development
N-oxide derivatives of heterocyclic compounds have been explored for their biological importance, with several showing potent activities such as anticancer, antibacterial, and anti-inflammatory effects. The incorporation of N-oxide functionality into heterocyclic frameworks like pyridine has been a strategy to enhance the biological activity and drug-likeness of pharmaceutical compounds. This suggests that 4-(2,2,2-Trifluoroacetamido)pyridine 1-oxide could be a candidate for further investigation in drug development programs, especially where the modification of molecular structures with N-oxides is beneficial (Li et al., 2019).
Environmental Science and Pollution Remediation
Compounds with fluorinated structures, similar in some respects to the trifluoroacetamide group in 4-(2,2,2-Trifluoroacetamido)pyridine 1-oxide, have been studied for their environmental persistence and potential toxicological effects. Research on the environmental behavior, degradation pathways, and remediation strategies of per- and polyfluoroalkyl substances (PFASs) may provide a contextual backdrop for understanding the environmental implications of fluorinated compounds, including the potential study of 4-(2,2,2-Trifluoroacetamido)pyridine 1-oxide's stability and degradation in environmental matrices (Wang et al., 2019).
properties
IUPAC Name |
2,2,2-trifluoro-N-(1-hydroxypyridin-4-ylidene)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)6(13)11-5-1-3-12(14)4-2-5/h1-4,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOYRNJBAXTHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=NC(=O)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoroacetamido)pyridine N-Oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)
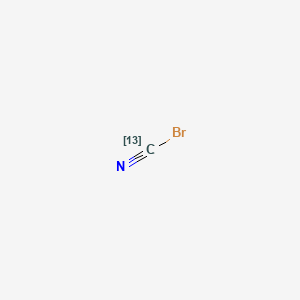
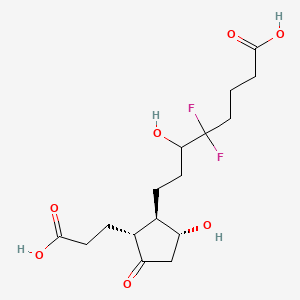
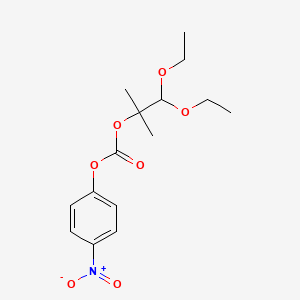
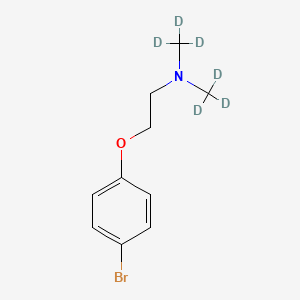
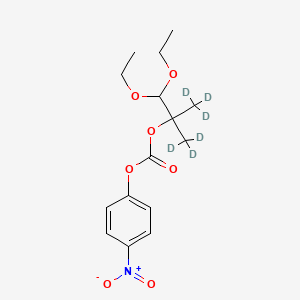
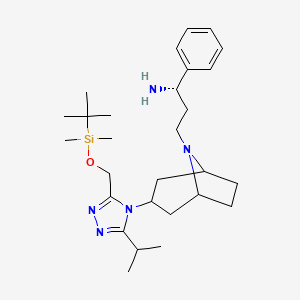
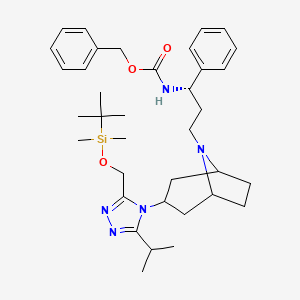

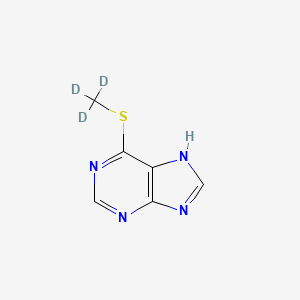

![Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B587539.png)